4-Methyl-4-(2-methylpropyl)piperidine hydrochloride
Overview
Description
4-Methyl-4-(2-methylpropyl)piperidine hydrochloride is a chemical compound with the molecular formula C10H21N·HCl. It is a piperidine derivative, which is a class of compounds known for their diverse applications in pharmaceuticals and organic synthesis .
Scientific Research Applications
4-Methyl-4-(2-methylpropyl)piperidine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting the central nervous system.
Industry: The compound is used in the production of various chemicals and materials.
Safety and Hazards
The safety data sheet for 4-Methyl-4-(2-methylpropyl)piperidine hydrochloride indicates that it may cause burns of eyes, skin, and mucous membranes. It is flammable, and its containers may explode when heated. Its vapors may form explosive mixtures with air and may travel to the source of ignition and flash back .
Mechanism of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-4-(2-methylpropyl)piperidine hydrochloride typically involves the alkylation of piperidine with 2-methylpropyl halides under basic conditions. The reaction is followed by the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale alkylation reactions using optimized conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-4-(2-methylpropyl)piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can convert the piperidine ring into a piperidone derivative.
Reduction: The compound can be reduced to form different piperidine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the piperidine nitrogen acts as a nucleophile.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions include various substituted piperidines and piperidones, which can be further utilized in organic synthesis and pharmaceutical applications .
Comparison with Similar Compounds
Similar Compounds
4-(2-Methoxyphenoxy)piperidine hydrochloride: Another piperidine derivative with different substituents, used in similar applications.
4-(4-Methyl-benzyl)-piperidine hydrochloride: A related compound with a benzyl group, also used in pharmaceutical research.
Uniqueness
4-Methyl-4-(2-methylpropyl)piperidine hydrochloride is unique due to its specific alkyl substituents, which confer distinct chemical and biological properties. These properties make it valuable in various research and industrial applications .
Properties
IUPAC Name |
4-methyl-4-(2-methylpropyl)piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N.ClH/c1-9(2)8-10(3)4-6-11-7-5-10;/h9,11H,4-8H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHJHKFSPECCPEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1(CCNCC1)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1089317-11-2 | |
Record name | 4-methyl-4-(2-methylpropyl)piperidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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